molecular formula C11H11Cl2NO3S B1619738 Dichlormezanone CAS No. 5571-97-1

Dichlormezanone

Número de catálogo: B1619738
Número CAS: 5571-97-1
Peso molecular: 308.2 g/mol
Clave InChI: FTBWWORDOHNJDB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de diclormezanona implica la preparación de 2-aril-4-metatiazanonas. La ruta sintética normalmente incluye la reacción de un compuesto clorofenilo con un derivado de tiazinanon en condiciones controladas . Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando vías de reacción similares, asegurando la pureza y la consistencia del producto final.

Análisis De Reacciones Químicas

Key Steps:

StepReaction DescriptionConditionsYield
1Formation of Intermediate (2-(4-Chlorophenyl)-4-metathiazanone) : Reaction of 4-chlorobenzaldehyde with methylamine to form a hemiaminal, followed by addition of β-mercaptopropionic acid.Solvent: Not specified; room temperature67%
2Oxidation : Conversion of the intermediate to chlormezanone via sulfur oxidation.Oxidizing agents: Sodium perborate (superior) or potassium permanganateNot specified

Notes:

  • The intermediate’s structure includes a thiazinone ring, which undergoes oxidation to introduce the sulfone group .

  • Racemic chlormezanone is resolved using preparative column chromatography on a Chiralcel OD column (tris(3,5-dimethyl-phenyl-carbamoyl)cellulose on silica gel) .

Degradation and Metabolic Pathways

Chlormezanone undergoes pH-dependent hydrolysis and oxidative metabolism :

Hydrolysis:

PathwayProductsConditions
Non-enzymatic hydrolysis4-ChlorobenzaldehydeAqueous media (pH-dependent)
Subsequent oxidation and conjugation4-Chlorohippuric acid (major urinary metabolite)In vivo (human)

Stability Data:

  • The S–C bond in chlormezanone cleaves under strong acidic (pH < 2) or alkaline (pH > 12) conditions, leading to degradation .

  • Log pKapK_a values: Determined using a Sirius logpKa\text{log} \, pK_a-Titrator (pH range: 2–12) .

Oxidative Reactions in Metabolism

Chlormezanone’s primary pharmacological action involves binding to benzodiazepine receptors, but its metabolic oxidation is critical for detoxification :

Reaction TypeEnzymes/AgentsOutcome
Sulfur oxidationCytochrome P450 (assumed)Enhanced water solubility for excretion
Aromatic ring oxidationNot specifiedMinor metabolites (not fully characterized)

Stability Under Physiological Conditions

ParameterValueMethod
LogP 1.1Predicted (XLogP3)
Aqueous solubility Low (hydrophobic)Experimental
Protein binding Not quantifiedAssumed high due to lipophilicity

Cytotoxicity and Reaction Byproducts

At high concentrations (1.0 mg/mL), chlormezanone exhibits dose-dependent cytotoxicity in human HaCaT keratinocytes:

AssayEffect (48h incubation)
PicoGreen 80% decrease in proliferative activity (racemate)
ATP assay 21% decrease (racemate)

No significant stimulation of sulfidoleukotrienes or oxygen radicals was observed at therapeutic doses .

Industrial and Environmental Degradation

Assessment TypeOutcome
Human health tier I (IMAP) Low risk under standard handling
Environmental tier I (IMAP) Moderate persistence predicted

Aplicaciones Científicas De Investigación

It appears the query contains a misspelling. The correct spelling of the compound is "Chlormezanone." Here's a detailed overview of its applications:

Chlormezanone is a versatile compound with applications in the pharmaceutical industry as a muscle relaxant and anxiolytic agent .

Pharmaceutical Development

  • Chlormezanone is used in medications to treat anxiety and muscle spasms, providing a calming effect .
  • It was previously used to manage anxiety and treat muscle spasms but was discontinued worldwide in 1996 due to rare cutaneous reactions .

Analgesic Research

  • Chlormezanone is used in pain management studies to evaluate its effectiveness in alleviating discomfort associated with various conditions .

Neuroscience Studies

  • Researchers use chlormezanone to explore its effects on the central nervous system, to understand its potential in treating neurological disorders .
  • Chlormezanone binds to central benzodiazepine receptors, interacting with GABA receptors, which increases the inhibition of the ascending reticular activating system and blocks cortical and limbic arousal .

Veterinary Medicine

  • The compound is used in veterinary practices to manage anxiety and stress in animals .

Comparative Effectiveness Research

  • Chlormezanone is often compared with other anxiolytics to assess its safety and efficacy .
  • A study compared the effects of chlormezanone (400 mg) and nitrazepam (5 mg) on sleep in twelve volunteers and found that both drugs initially increased sleep duration and reduced sleep interruption. By the third week, the effect of chlormezanone was no longer significant .

Other potential applications

  • Chlormezanone was associated with a reduced number of breaks in sleep among those with neck osteoarthritis .
  • Chlormezanone is a centrally acting muscle relaxant .

Comparación Con Compuestos Similares

La diclormezanona es similar a otros relajantes musculares como:

  • Carisoprodol
  • Clorzoxazona
  • Ciclobenzaprina
  • Meprobamato
  • Metaxalona
  • Metocarbamol
  • Orfenadrina

Lo que diferencia a la diclormezanona es su combinación única de actividades paralizantes, anticonvulsivas e hipotérmicas .

Actividad Biológica

Dichlormezanone, also known as chlormezanone, is a pharmacological agent primarily used as a muscle relaxant and anxiolytic. This compound exhibits significant biological activity, particularly through its interaction with the GABA-A receptor system. Below is a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

This compound acts as a positive allosteric modulator at the benzodiazepine site of GABA-A receptors. This interaction enhances the effects of the inhibitory neurotransmitter GABA, leading to increased neuronal inhibition. Consequently, it reduces cortical and limbic arousal, contributing to its anxiolytic and muscle-relaxing effects .

Biological Activity Overview

  • Classification : Anxiolytic and skeletal muscle relaxant.
  • Chemical Structure : 2-(4-Chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one-1,1-dioxide.
  • Purity : ≥99% .

Cytotoxicity Studies

A study investigated the cytotoxic effects of chlormezanone on human keratinocytes and leukocytes. The results indicated that:

  • At concentrations ranging from 0.001 to 0.1 mg/ml, there were no significant antiproliferative effects observed.
  • At 1.0 mg/ml, both enantiomers exhibited a decrease in proliferative activity—approximately 50% for enantiomers and 80% for the racemate after 48 hours .
  • Reactive oxygen species (ROS) production was significantly inhibited at concentrations ≤0.01 mg/ml by the racemate and the (+)-enantiomer, while the (-)-enantiomer was less effective .

Clinical Case Studies

  • Toxic Epidermal Necrolysis : A severe case was reported where a patient developed toxic epidermolysis likely due to chlormezanone intake. The patient exhibited critical symptoms including fever and abdominal pain, leading to multi-organ failure and eventual death after 14 days of intensive care . This case highlights potential severe adverse effects associated with chlormezanone.
  • Anxiety Treatment : A six-week double-blind trial involving 154 anxious outpatients demonstrated the efficacy of chlormezanone as a treatment for anxiety disorders. The results indicated significant improvements in anxiety levels among participants .

Comparative Studies

A comparative study assessed the effects of chlormezanone against nitrazepam on sleep patterns in older adults:

Parameter Chlormezanone Nitrazepam
Sleep onset timeNo significant differenceShortened significantly
Sleep durationInitially increasedInitially increased
Slow wave sleepNo significant effectReduced duration
REM sleepReduced in first 6 hoursSignificantly reduced overall
Post-withdrawal sleep qualityNo impairmentImpairment observed

Both drugs improved sleep quality initially; however, nitrazepam led to longer-term impairments post-treatment .

Propiedades

Número CAS

5571-97-1

Fórmula molecular

C11H11Cl2NO3S

Peso molecular

308.2 g/mol

Nombre IUPAC

2-(3,4-dichlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one

InChI

InChI=1S/C11H11Cl2NO3S/c1-14-10(15)4-5-18(16,17)11(14)7-2-3-8(12)9(13)6-7/h2-3,6,11H,4-5H2,1H3

Clave InChI

FTBWWORDOHNJDB-UHFFFAOYSA-N

SMILES

CN1C(S(=O)(=O)CCC1=O)C2=CC(=C(C=C2)Cl)Cl

SMILES canónico

CN1C(S(=O)(=O)CCC1=O)C2=CC(=C(C=C2)Cl)Cl

Key on ui other cas no.

114676-16-3
5571-97-1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.